molecular formula C9H10INO B3242597 N-(2-Iodoethyl)benzamide CAS No. 15257-86-0

N-(2-Iodoethyl)benzamide

Cat. No.: B3242597
CAS No.: 15257-86-0
M. Wt: 275.09 g/mol
InChI Key: QVVVOJZUNOCISE-UHFFFAOYSA-N
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Description

N-(2-Iodoethyl)benzamide is an organic compound with the molecular formula C9H10INO It is a derivative of benzamide, where the benzamide moiety is substituted with an iodoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Iodoethyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its green, rapid, and mild conditions, providing high yields and an eco-friendly process.

Industrial Production Methods: Industrial production of this compound typically involves the reaction of benzoyl chloride with 2-iodoethylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Iodoethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. Conditions typically involve the use of polar aprotic solvents and moderate temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include N-(2-azidoethyl)benzamide, N-(2-thioethyl)benzamide, and various amine derivatives.

    Oxidation and Reduction Reactions: Products vary based on the specific reagents and conditions used, leading to different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(2-Iodoethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Iodoethyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an allosteric activator or inhibitor of certain enzymes or receptors. The iodoethyl group can facilitate the compound’s binding to its target, enhancing its biological activity. Molecular docking studies have shown that derivatives of benzamide can interact with residues in the allosteric sites of proteins, leading to significant biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the iodo group, which imparts distinct reactivity compared to its bromo and chloro counterparts. The iodo group is more reactive in substitution reactions, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

N-(2-iodoethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVVOJZUNOCISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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